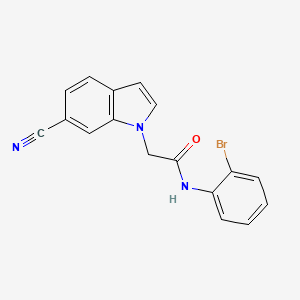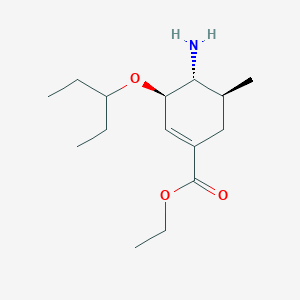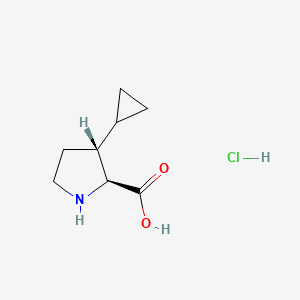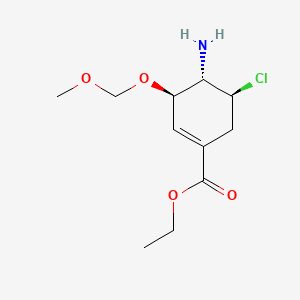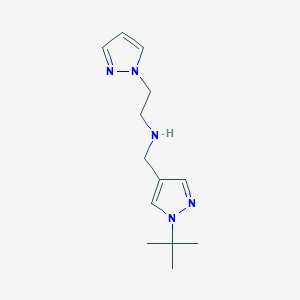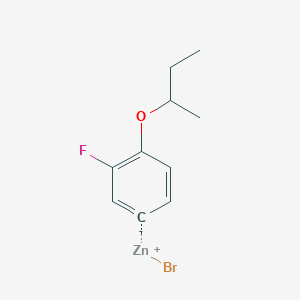
(4-sec-Butyloxy-3-fluorophenyl)Zinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-sec-butyloxy-3-fluorophenyl)zinc bromide, 0.50 M in tetrahydrofuran, is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the sec-butyloxy and fluorine substituents on the phenyl ring imparts unique reactivity and selectivity to this reagent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-sec-butyloxy-3-fluorophenyl)zinc bromide typically involves the reaction of (4-sec-butyloxy-3-fluorophenyl)bromide with zinc dust in the presence of a suitable solvent such as tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
(4-sec-butyloxy-3-fluorophenyl)bromide+Zn→(4-sec-butyloxy-3-fluorophenyl)zinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and enhances safety.
Analyse Des Réactions Chimiques
Types of Reactions
(4-sec-butyloxy-3-fluorophenyl)zinc bromide undergoes various types of reactions, including:
Cross-coupling reactions: It is commonly used in Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Substitution reactions: The compound can participate in nucleophilic substitution reactions, replacing halide or other leaving groups on an aromatic ring.
Addition reactions: It can add to carbonyl compounds, such as aldehydes and ketones, to form secondary or tertiary alcohols.
Common Reagents and Conditions
Palladium catalysts: Used in cross-coupling reactions.
Aprotic solvents: Such as tetrahydrofuran, to maintain the stability of the organozinc reagent.
Inert atmosphere: To prevent oxidation and hydrolysis.
Major Products Formed
Biaryl compounds: Formed in cross-coupling reactions.
Substituted aromatic compounds: Resulting from nucleophilic substitution.
Alcohols: Formed from addition to carbonyl compounds.
Applications De Recherche Scientifique
(4-sec-butyloxy-3-fluorophenyl)zinc bromide has several applications in scientific research:
Organic synthesis: Used to construct complex organic molecules, particularly in the pharmaceutical industry.
Material science: Employed in the synthesis of organic materials with specific electronic properties.
Medicinal chemistry: Utilized in the development of new drug candidates through the formation of carbon-carbon bonds.
Mécanisme D'action
The mechanism by which (4-sec-butyloxy-3-fluorophenyl)zinc bromide exerts its effects involves the transfer of the phenyl group to an electrophilic partner. In cross-coupling reactions, the zinc reagent forms a transient complex with the palladium catalyst, facilitating the transfer of the phenyl group to the organic halide. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-methoxyphenyl)zinc bromide: Similar in structure but with a methoxy group instead of a sec-butyloxy group.
(3-fluorophenyl)zinc bromide: Lacks the sec-butyloxy substituent.
(4-sec-butyloxyphenyl)zinc bromide: Lacks the fluorine substituent.
Uniqueness
(4-sec-butyloxy-3-fluorophenyl)zinc bromide is unique due to the presence of both the sec-butyloxy and fluorine substituents on the phenyl ring. This combination imparts distinct reactivity and selectivity, making it a valuable reagent in organic synthesis.
Propriétés
Formule moléculaire |
C10H12BrFOZn |
|---|---|
Poids moléculaire |
312.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-butan-2-yloxy-2-fluorobenzene-4-ide |
InChI |
InChI=1S/C10H12FO.BrH.Zn/c1-3-8(2)12-10-7-5-4-6-9(10)11;;/h5-8H,3H2,1-2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
PCFBDTWIULYTJW-UHFFFAOYSA-M |
SMILES canonique |
CCC(C)OC1=C(C=[C-]C=C1)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




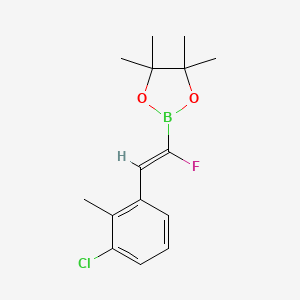
![(2S)-N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-N,4-dimethyl-2-[[(2S)-2-sulfanyl-4-(3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)butanoyl]amino]pentanamide](/img/structure/B14891401.png)
![N-[5-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B14891407.png)
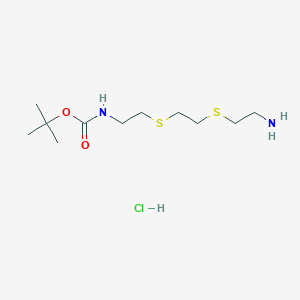
![6-[(2-methylpropyl)sulfonyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14891430.png)
